1,3-Cycloheptadiene
Overview
Description
1,3-Cycloheptadiene: is a highly flammable cycloalkene that occurs as a colorless clear liquid. It has the molecular formula C₇H₁₀ and a molar mass of 94.1543 g/mol . This compound is characterized by its seven-membered ring structure with two conjugated double bonds, making it a conjugated diene .
Mechanism of Action
Target of Action
1,3-Cycloheptadiene, also known as Cyclohepta-1,3-diene, is a cycloalkene that is primarily involved in organic synthesis . The primary targets of this compound are the molecules or structures it reacts with during these synthesis processes.
Mode of Action
The mode of action of this compound is primarily through its participation in various chemical reactions. As a diene, it can undergo Diels-Alder reactions, a type of cycloaddition reaction . In these reactions, this compound can act as a diene to react with a suitable dienophile to form a cyclohexene .
Biochemical Pathways
This compound is involved in the Diels-Alder reactions, which are a type of [4+2] cycloaddition reactions . These reactions are crucial in the synthesis of complex cyclic structures and have significant implications in organic chemistry .
Result of Action
The result of this compound’s action is the formation of new compounds through its participation in chemical reactions. For example, in a Diels-Alder reaction, it can combine with a dienophile to form a cyclohexene .
Biochemical Analysis
Biochemical Properties
1,3-Cycloheptadiene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation or breaking of carbon-carbon bonds. For instance, this compound can undergo reductive NO-bond cleavage catalyzed by iron, leading to the formation of diastereoselective 1,4-aminohydroxylation products . Additionally, it can be reduced to cycloheptene in the presence of samarium iodide, water, and triethylamine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity allows it to participate in reactions that modify cellular components, potentially affecting cell function. For example, its interaction with nitrosobenzene in dichloromethane can lead to the formation of complex bicyclic compounds, which may have implications for cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a ligand, binding to metal centers in enzymes and altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific reaction context. For instance, the reduction of this compound to cycloheptene involves the transfer of electrons and protons, highlighting its role in redox reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is known to be a highly flammable compound, and its reactivity can lead to the formation of various degradation products. Long-term studies have shown that this compound can undergo significant changes in its chemical structure, affecting its interactions with cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may facilitate specific biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, potentially leading to cellular damage and disruption of normal physiological processes. Studies have shown that the threshold for toxicity is dose-dependent, with higher doses resulting in more pronounced adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. It can participate in reactions that involve the addition or removal of functional groups, affecting metabolic flux and metabolite levels. For example, its reduction to cycloheptene involves the transfer of electrons and protons, highlighting its role in redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For instance, its interaction with metal centers in enzymes can localize it to regions where redox reactions occur, highlighting its role in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cycloheptadiene can be synthesized through various methods. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the dehydrogenation of cycloheptane . This process involves heating cycloheptane in the presence of a dehydrogenation catalyst, such as platinum or palladium, to remove hydrogen atoms and form the desired diene .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cycloheptadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanone or other oxygenated derivatives.
Reduction: Hydrogenation of this compound leads to the formation of cycloheptane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Cycloheptanone.
Reduction: Cycloheptane.
Substitution: Halogenated cycloheptadienes.
Scientific Research Applications
1,3-Cycloheptadiene has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,3-Cyclohexadiene: Similar in structure but with a six-membered ring.
1,4-Cycloheptadiene: Another isomer with double bonds at different positions.
Cycloheptane: The fully saturated analog of 1,3-Cycloheptadiene.
Uniqueness: this compound is unique due to its seven-membered ring structure with conjugated double bonds, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohepta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPDXLJACEENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193566 | |
Record name | Cyclohepta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4054-38-0 | |
Record name | 1,3-Cycloheptadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4054-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cycloheptadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004054380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohepta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohepta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Cycloheptadiene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J778DM7DZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Cycloheptadiene?
A1: this compound has a molecular formula of C7H10 and a molecular weight of 94.15 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have studied the Raman and infrared spectra of liquid this compound. These studies suggest a Cs conformation for the cycloheptadiene ring. [] The electronic spectra have also been investigated using electron-impact spectroscopy. []
Q3: What is the conformational preference of this compound?
A3: Both experimental and computational studies have investigated the conformation of this compound. While initial spectroscopic studies proposed both C2 and Cs conformations, vibrational spectroscopy analysis supports a Cs conformation. [] Computational studies, including ab initio and molecular mechanics calculations, have further explored the inversion barriers between the C2 and Cs structures. []
Q4: Does this compound exhibit any phase transitions in its solid state?
A4: Yes, studies using infrared and Raman spectroscopy, alongside proton spin-lattice relaxation time measurements, identified a phase transition in solid this compound at 154 ± 3 K. []
Q5: How does this compound react with alkali metals in liquid ammonia?
A5: Treating this compound with alkali metals in liquid ammonia leads to its reduction. At -70°C, it accepts two electrons and a proton, forming the cycloheptadienyl anion. The protonation of this anion yields a mixture of 1,3- and 1,4-Cycloheptadiene, with the ratio influenced by factors such as the proton donor, alkali metal used, and concentration. []
Q6: What happens when this compound is treated with ozone (O3)?
A6: this compound reacts with ozone, exhibiting a rate constant of (1.56 ± 0.21) × 10-16 cm3 molecule-1s−1 at 294 ± 2 K. This reactivity with ozone is relevant in the context of atmospheric chemistry. [, ]
Q7: Can this compound undergo [, ] hydrogen shifts?
A7: Yes, this compound undergoes thermal equilibration via [, ] hydrogen shifts, as demonstrated by studies using monodeuterium-labeled molecules. The activation parameters for this process are Ea = (27.5 ± 0.9) kcal/mol and log A = 9.7 ± 0.4. [] Density functional calculations provided insights into the transition structures and activation energies associated with these shifts in this compound and other cyclic 1,3-dienes. []
Q8: How does this compound behave in reactions with dienophiles?
A8: this compound participates as a diene in Diels-Alder reactions with various dienophiles, including 4-phenyl-1,2,4-triazoline-3,5-dione, trans-diethyl azodicarboxylate, and tetracyanoethene. Kinetic studies exploring the effects of temperature and pressure on these reactions provided insights into the thermodynamic and kinetic parameters involved. []
Q9: Can this compound be used in the synthesis of other cyclic compounds?
A9: Absolutely. This compound serves as a valuable building block in organic synthesis. For instance, tandem intermolecular enyne metathesis reactions using this compound and 1-alkynes can produce 2-substituted 1,3-Cycloheptadienes, showcasing its utility in ring expansion reactions. [, ] Additionally, its use in the synthesis of substituted (Z,Z)-1,6-dibromohexa-2,4-dienes allows access to seven-membered rings like 2,7-dihydro-1H-azepines, 2,7-dihydrothiepines, and 2,7-dihydro-1H-phosphepine. []
Q10: Are there any catalytic applications of this compound?
A10: this compound can participate in reactions catalyzed by transition metal complexes. For example, it reacts with chromium hexacarbonyl under UV irradiation to form a (η4:CH-1,3-Cycloheptadiene)chromium(0) complex. This complex exhibits dynamic behavior, with the Cr-H bond switching between different carbon atoms of the cycloheptadiene ring. [] Additionally, copper(I)-catalyzed asymmetric monoborylation of this compound provides a route to enantioenriched cyclic homoallyl- and allylboronates, highlighting its use in asymmetric synthesis. []
Q11: How does this compound interact with transition metal complexes?
A11: this compound readily forms complexes with transition metals. Research shows it can act as a ligand in both cationic and neutral rhodium complexes, influencing their reactivity and properties. [, ]
Q12: Can you elaborate on the fluxional behavior observed in some this compound-containing metal complexes?
A12: NMR studies, particularly 13C NMR, on certain ruthenium complexes incorporating this compound as a ligand revealed fluxional behavior. This suggests a dynamic exchange or rearrangement of the cycloheptadiene ligand within the metal complex. [] Similar fluxional behavior was observed in some 18-electron rhodium complexes. []
Q13: How does this compound compare to other cyclic dienes in its coordination chemistry?
A13: Research comparing this compound to other cyclic dienes like cyclopentadiene, 1,3-cyclohexadiene, and 1,5-cyclooctadiene in their reactions with metal complexes revealed differences in reactivity and product selectivity. These variations are attributed to factors such as ring strain and electronic properties of the dienes. [, , ]
Q14: Have there been any computational studies on the reactivity or properties of this compound?
A14: Yes, computational chemistry has played a significant role in understanding this compound. Density functional theory calculations have been employed to investigate various aspects, including [, ] hydrogen shifts, conformational preferences, and reactions with other molecules. [, ]
Q15: How do computational studies contribute to understanding the reactivity of this compound?
A15: Computational methods allow researchers to model reaction pathways, transition states, and intermediates, providing insights into the mechanisms of reactions involving this compound. For example, ab initio calculations have been used to study the thermal isomerization pathways of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene, involving this compound as an intermediate. [, ]
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